Benzo(a)naphthacene-2-carboxamide, 5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-, (5S-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(a)naphthacene-2-carboxamide, 5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-, (5S-trans)- is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure and the subsequent addition of various functional groups. Common synthetic routes may include:
Formation of the core structure: This could involve cyclization reactions, Friedel-Crafts acylation, or other methods to build the polycyclic aromatic system.
Functional group modifications: Introduction of hydroxyl, methoxy, and carboxamide groups through reactions such as hydroxylation, methylation, and amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying cellular processes or as a biochemical probe.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Participating in redox reactions: Influencing cellular oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Anthracyclines: Such as doxorubicin and daunorubicin, which are used in cancer therapy.
Tetracyclines: Such as tetracycline and doxycycline, which are antibiotics.
Uniqueness
This compound’s unique combination of functional groups and its specific stereochemistry may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
CAS No. |
148677-12-7 |
---|---|
Molecular Formula |
C37H40N2O16 |
Molecular Weight |
768.7 g/mol |
IUPAC Name |
(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxamide |
InChI |
InChI=1S/C37H40N2O16/c1-10-5-16-22(29(46)19(10)35(38)50)21-14(8-15-23(30(21)47)26(43)13-6-12(51-4)7-17(40)20(13)25(15)42)27(44)33(16)54-37-32(49)34(24(39-3)11(2)53-37)55-36-31(48)28(45)18(41)9-52-36/h5-8,11,18,24,27-28,31-34,36-37,39-41,44-49H,9H2,1-4H3,(H2,38,50)/t11-,18-,24+,27+,28+,31-,32-,33+,34+,36+,37+/m1/s1 |
InChI Key |
RLJOHMRQKZUCBC-KTAYBSJASA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.